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Diethyl 2-(triazanylmethylene)malonate

Cat. No.: B14095533
M. Wt: 217.22 g/mol
InChI Key: LZWZNVGPJXBAOT-UHFFFAOYSA-N
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Description

Contextualizing Malonate Derivatives in Synthetic Strategies

Malonate derivatives, particularly diethyl malonate, are cornerstone reagents in organic synthesis, prized for their versatility and predictable reactivity. wikipedia.orgwikipedia.org The central methylene (B1212753) group (-CH₂-) is flanked by two electron-withdrawing ester groups, rendering the alpha-protons acidic and easily removed by a moderately strong base. This deprotonation generates a stabilized carbanion, a potent nucleophile that is central to one of the most classic carbon-carbon bond-forming reactions: the malonic ester synthesis. wikipedia.org This method allows for the straightforward synthesis of substituted carboxylic acids.

Another pivotal reaction involving malonate derivatives is the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the base-catalyzed condensation of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone. wikipedia.orgthermofisher.comorganicreactions.org The initial adduct readily undergoes dehydration to yield a stable α,β-unsaturated product, a common structural motif in many complex molecules. wikipedia.org The reliability and broad scope of these reactions have cemented the role of malonate esters as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. wikipedia.orgtandfonline.com

Overview of Triazane (B1202773) and Related Nitrogen-Containing Functionalities in Organic Synthesis

The term "triazane" refers to a saturated three-nitrogen chain (H₂N-NH-NH₂). However, in the context of a "triazanylmethylene" group, the more relevant and stable functionality is the triazene (B1217601), which contains a nitrogen-nitrogen double bond (-N=N-N-). Triazenes, particularly those connected to a carbon-carbon double bond (vinyl triazenes), are a class of compounds that have garnered increasing interest for their unique chemical properties. epfl.chscispace.comnih.gov

Aromatic and vinyl triazenes are known for their distinctive reactivity. The triazenyl group can act as a versatile functional handle. For instance, aryl triazenes have long been used as protecting groups for amines and as precursors to diazonium ions. More recently, the chemistry of vinyl triazenes has been explored, revealing them to be effective electrophilic vinylating agents. nih.govresearchgate.netrsc.org Upon activation with a Brønsted or Lewis acid, the triazene moiety can be cleaved, allowing for the introduction of a nucleophile at the vinyl carbon. rsc.org The electron-donating nature of the triazenyl group makes the adjacent C=C bond electron-rich, influencing its participation in various cycloadditions and annulation reactions. researchgate.netrsc.org

Table 1: Comparison of Nitrogen-Containing Functional Groups

Functional Group General Structure Key Features Common Applications
Triazine C₃H₃N₃ (isomers exist) Aromatic, six-membered heterocyclic ring. chemeurope.comwikipedia.org Synthesis of herbicides, dyes, pharmaceuticals. wikipedia.orgtaylorandfrancis.com
Aryl Triazene Ar-N=N-NR₂ Stable, can release N₂. Protecting groups, linkers in solid-phase synthesis. scispace.com

| Vinyl Triazene | R₂C=CR-N=N-NR'₂ | Act as electrophilic vinylation agents. nih.gov | Synthesis of complex alkenes, heterocycles. researchgate.net |

Historical Development of Research on Diethyl Malonates with Heteroatom Substituents

The synthetic utility of diethyl malonate spurred extensive research into modifying its central methylene position. Early investigations primarily focused on the introduction of alkyl and aryl substituents via the malonic ester synthesis, a key strategy in the production of barbiturates and other pharmaceuticals. smu.ca

As synthetic methods advanced, the focus expanded to include the introduction of heteroatoms at the alpha-position, which significantly alters the electronic nature and reactivity of the malonate derivative. The synthesis of diethyl aminomalonate and diethyl oximinomalonate, for example, provided valuable intermediates for amino acid and pyrrole (B145914) synthesis. wikipedia.org The development of methods for creating substituted diethyl malonates, including those with complex aromatic and heterocyclic appendages, has been a continuous theme in organic chemistry. smu.caresearchgate.net The creation of a compound like Diethyl 2-(triazanylmethylene)malonate can be seen as a logical extension of this historical trend, representing the convergence of malonate chemistry with the chemistry of reactive nitrogen functionalities. A plausible synthetic route could involve a Knoevenagel-type condensation between diethyl malonate and a triazene-containing carbonyl compound or a related electrophile.

Significance of the Triazanylmethylene Moiety in Novel Organic Architectures

The incorporation of a triazanylmethylene moiety onto the diethyl malonate scaffold gives rise to a molecule with significant potential for constructing novel organic architectures. The structure features a polarized C=C bond, influenced by the push-pull electronic effects of the electron-donating triazene group and the electron-withdrawing malonate esters. This inherent electronic bias is expected to govern its reactivity.

Table 2: Potential Reactivity of this compound

Reactive Site Potential Transformation Reagents/Conditions Expected Outcome
Vinyl Triazene Moiety Electrophilic Vinylation Brønsted/Lewis Acids, Nucleophiles Transfer of the malonate-containing vinyl group to a nucleophile.
C=C Double Bond Cycloaddition Reactions Dienes, Dienophiles Formation of complex carbocyclic or heterocyclic rings.
Ester Groups Hydrolysis/Decarboxylation Acid/Base, Heat Conversion to a substituted acrylic acid.

| Triazene Group | Cleavage/Functionalization | Acid, Reducing/Oxidizing Agents | Release of N₂ to form other functionalities or fragmentation. |

This combination of functionalities within a single molecule opens avenues for diverse synthetic applications. The compound could serve as a linchpin in tandem reaction sequences, where an initial reaction at the triazene moiety triggers a subsequent transformation involving the malonate part. For example, it could be a precursor for the synthesis of unique nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. mdpi.comnih.govmdpi.com The extended conjugation also suggests potential applications in materials science, where molecules with tailored electronic properties are highly sought. The study of this compound and its derivatives could therefore provide new tools for chemists to build complex molecules with precise control over their structure and function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O4 B14095533 Diethyl 2-(triazanylmethylene)malonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

diethyl 2-[(2-aminohydrazinyl)methylidene]propanedioate

InChI

InChI=1S/C8H15N3O4/c1-3-14-7(12)6(5-10-11-9)8(13)15-4-2/h5,10-11H,3-4,9H2,1-2H3

InChI Key

LZWZNVGPJXBAOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNNN)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2 Triazanylmethylene Malonate and Its Analogues

Direct Synthetic Routes to Diethyl 2-(triazanylmethylene)malonate

Direct synthetic routes aim to construct the this compound molecule in a straightforward manner from readily available starting materials. These methods primarily involve the formation of the key triazanylmethylene linkage to the malonate backbone.

Condensation Reactions Involving Malonate Esters and Triazine Precursors

A primary and effective method for the synthesis of compounds structurally related to this compound involves the condensation of a functionalized diethyl malonate with a hydrazine (B178648) derivative. google.comgoogle.com A key precursor, a 2-halo-substituted diethyl malonate, is reacted with a hydrazine, such as methylhydrazine, to form the corresponding hydrazinylidene propanedioate. google.comgoogle.com This approach avoids the use of potentially hazardous oxidation steps that might be required in alternative synthetic pathways. google.comgoogle.com

The general reaction involves the nucleophilic substitution of the halogen on the diethyl malonate by the hydrazine. The preparation of the 2-halo-substituted diethyl malonate starting material is a well-established process, typically achieved by the halogenation of diethyl malonate. google.com

Multi-component Reaction Approaches for the Synthesis of this compound

While specific multi-component reactions (MCRs) for the direct synthesis of this compound are not extensively documented, the participation of diethyl malonate and hydrazine derivatives in MCRs to form other heterocyclic systems is known. For instance, four-component reactions of aromatic aldehydes, hydrazine hydrate, diethyl malonate, and an active methylene (B1212753) compound can yield pyrano[2,3-c]pyrazole derivatives. This demonstrates the potential for developing a multi-component strategy for the synthesis of the target molecule, which could offer advantages in terms of efficiency and atom economy.

Evaluation of Reaction Conditions and Catalyst Systems for Optimized Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired product. In the synthesis of the analogous 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, various parameters have been investigated.

Solvent: A range of organic solvents can be employed, including ethanol (B145695), acetonitrile, 1-propanol, and isopropyl alcohol. google.com

Catalyst: The reaction can be facilitated by the presence of a catalyst, with organic acids being a suitable choice. google.comgoogle.com Examples of effective catalysts include acetic acid, hydrochloric acid, sulfuric acid, and phosphoric acid. google.com

Temperature: The reaction temperature is a critical factor, with a typical range being from approximately 20°C to 80°C. google.com

Reactant Addition: The mode of addition of the reactants can also influence the outcome of the reaction. A dropwise addition of the 2-halogenated diethyl malonate to the methylhydrazine solution is a commonly employed technique. google.com

The following table summarizes the results of several experimental variations in the synthesis of 1,3-diethyl 2-(2-methylhydrazono)malonate, a close analogue of the target compound. google.com

Reactants (Malonate Derivative)SolventCatalystTemperature (°C)Reaction Time (h)Purity (%)Yield (%)
Diethyl 2-chloromalonate & MethylhydrazineAcetonitrileNone60471.358.6
Diethyl 2-bromomalonate & MethylhydrazineEthanolAcetic Acid50-60274.578.9
Diethyl 2-bromomalonate/2,2-dibromomalonate & MethylhydrazineEthanolAcetic Acid58-70175.0575.5

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the modulation of the compound's properties. Substitutions can be introduced on the malonate backbone or by functionalizing the triazanylmethylene group.

Alkylation Strategies on the Malonate Backbone

A common strategy for introducing substituents onto the malonate backbone is through the alkylation of diethyl malonate prior to the condensation with the hydrazine precursor. The methylene group in diethyl malonate is acidic and can be deprotonated by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate can then react with an alkyl halide in an SN2 reaction to yield an α-substituted malonic ester. libretexts.orglibretexts.org

This alkylated diethyl malonate can then be subjected to the condensation reaction with a hydrazine derivative, as described in section 2.1.1, to produce the corresponding substituted this compound. This two-step approach allows for the introduction of a wide variety of alkyl groups onto the malonate portion of the molecule. The reaction is subject to the typical limitations of SN2 reactions, favoring primary and methyl halides. libretexts.org

Functionalization of the Triazanylmethylene Group

The carbon-nitrogen double bond in hydrazones can potentially be reduced to a single bond. Additionally, the nitrogen atoms may possess nucleophilic character, allowing for reactions with electrophiles. Another possibility for functionalization lies in the deprotonation of the α-carbon to the C=N bond to form an azaenolate, which can then be alkylated. This is the principle behind the well-known Enders SAMP/RAMP hydrazone alkylation reaction, which is a powerful method for asymmetric α-alkylation of ketones and aldehydes via their hydrazone derivatives. wikipedia.org This suggests that, under the right conditions, the malonate-derived hydrazone could be further modified.

Stereoselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound, where the carbon atom of the malonate is a stereocenter, presents a significant synthetic challenge. Achieving high enantioselectivity in the synthesis of α-azo-β-dicarbonyl compounds requires careful selection of chiral catalysts or auxiliaries. While direct stereoselective synthesis of the title compound is not extensively documented, several strategies employed for analogous structures provide a foundational understanding of potential synthetic routes.

One promising approach is the catalytic asymmetric synthesis of chiral azo compounds through an interrupted Japp-Klingemann reaction. This reaction involves the coupling of aryldiazonium salts with β-dicarbonyl compounds. The use of chiral N,N'-dioxide/metal Lewis acid complexes as catalysts has been shown to effectively induce enantioselectivity in the formation of azo compounds bearing a tetrasubstituted stereocenter. The success of this method relies on the ability of the chiral catalyst to create a chiral environment around the reactants, thereby directing the approach of the diazonium salt to one face of the enolate intermediate.

Another viable strategy involves the enantioselective alkylation of a pre-formed diethyl 2-hydrazonomalonate derivative. This would entail the use of chiral phase-transfer catalysts or chiral Brønsted acids to control the stereochemical outcome of the alkylation at the α-position of the malonate. Chiral phase-transfer catalysis, in particular, has proven effective for the asymmetric α-alkylation of various β-dicarbonyl compounds. In this method, a chiral quaternary ammonium (B1175870) salt or a similar catalyst facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs, with the chiral catalyst dictating the stereoselectivity.

Furthermore, the development of chiral Brønsted acid catalysis offers a powerful tool for the enantioselective synthesis of complex molecules. A chiral phosphoric acid, for example, could be employed to protonate the hydrazono moiety, thereby activating the substrate towards a stereoselective nucleophilic attack. The bulky chiral backbone of the acid would shield one face of the molecule, allowing for the preferential formation of one enantiomer.

While these methodologies have been successfully applied to related systems, their direct application to the synthesis of chiral this compound analogues would require further investigation and optimization to achieve high yields and enantioselectivities. The choice of catalyst, solvent, and reaction conditions would be crucial in determining the success of such synthetic endeavors.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogues can benefit significantly from the application of these principles.

Solvent-Free Reactions and Alternative Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of azo compounds analogous to this compound, solvent-free reaction conditions have been explored. One such method involves the diazotization of aromatic amines and subsequent coupling with active methylene compounds under solvent-free grinding conditions. This mechanochemical approach not only eliminates the need for a solvent but can also lead to shorter reaction times and simpler work-up procedures.

The use of alternative, more environmentally benign reaction media is another important strategy. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. The development of water-soluble catalysts and reagents could enable the synthesis of this compound analogues in aqueous media, thereby avoiding the use of hazardous organic solvents.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of diethyl malonate derivatives and related azo compounds, significant progress has been made in the design of sustainable catalytic systems.

Heterogeneous Catalysts:

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and improved stability. For the synthesis of azo dyes, which share a common synthetic step with the target compound, nano-γ-Al2O3/Ti(IV) has been employed as a solid acid catalyst under solvent-free conditions. This catalyst facilitates the coupling reaction and can be easily recovered and reused.

In the context of modifying the malonate backbone, heterogeneous catalysts have been developed for Knoevenagel condensation and alkylation reactions. For instance, calcium ferrite (B1171679) nanoparticles have been shown to be an efficient and reusable catalyst for the Knoevenagel condensation of active methylene compounds with carbonyls. Similarly, various coordination polymers and metal-organic frameworks (MOFs) are being explored as recyclable catalysts for C-C bond-forming reactions involving malonates.

Recyclable Catalysts:

Expandable graphite (B72142) has been investigated as a reusable catalyst for the synthesis of diethyl malonate itself from malonic acid and ethanol. This catalyst can be recovered and reused multiple times without a significant loss of activity. Phase-transfer catalysts, which are often used in the alkylation of diethyl malonate, can also be immobilized on solid supports to facilitate their recovery and reuse. For example, quaternary ammonium salts can be anchored to polymers or silica (B1680970) gel.

The following interactive data table summarizes some of the green catalysts used in reactions relevant to the synthesis of this compound and its analogues.

CatalystReaction TypeSubstratesSolventKey Advantages
Nano-γ-Al2O3/Ti(IV)Azo couplingAromatic amines, β-naphtholSolvent-freeHigh yields, short reaction times, reusable catalyst
Calcium Ferrite NPsKnoevenagel CondensationActive methylene compounds, Carbonyl compoundsEthanolHigh yields, reusable catalyst, environmentally friendly
Expandable GraphiteEsterificationMalonic acid, EthanolCyclohexane (azeotropic removal of water)Reusable catalyst, good yields
Ni/SiO2-Al2O3α-alkylation of ketones with alcoholsAcetophenone, Benzyl alcoholSolvent-freeRecyclable catalyst, high yields
Silica-supported FeCl3Alkylation of diethyl malonateDiethyl malonate, Alkyl halidesDichloromethaneReusable heterogeneous catalyst

The continued development of innovative catalytic systems and the adoption of solvent-free or alternative media-based reaction protocols will be instrumental in making the synthesis of this compound and its derivatives more sustainable and environmentally friendly.

Reactivity and Mechanistic Investigations of Diethyl 2 Triazanylmethylene Malonate

Nucleophilic Reactivity of the Malonate Methylene (B1212753) Group

No information available.

Base-Catalyzed Reactions and Carbanion Formation

No information available.

Electrophilic Attack and Alkylation Reactions

No information available.

Knoevenagel Condensation and Related Additions

No information available.

Reactions Involving the Triazanylmethylene Moiety

No information available.

Cyclization Reactions Leading to Heterocyclic Systems

No information available.

Participation in Pericyclic Reactions

No information available.

Thermal and Photochemical Decomposition Pathways

There is no available scientific literature detailing the thermal or photochemical decomposition pathways of Diethyl 2-(triazanylmethylene)malonate. Studies investigating the products, intermediates, or mechanisms of its breakdown under heat or light have not been found. Consequently, no data tables on decomposition products or quantum yields can be provided.

Hydrolytic Stability and Ester Cleavage Mechanisms

Information regarding the hydrolytic stability of this compound is not present in the reviewed scientific resources. There are no published studies on its rate of hydrolysis under acidic, basic, or neutral conditions. Furthermore, the mechanisms of ester cleavage for this specific compound have not been investigated or reported. Therefore, no data on hydrolysis rates or mechanistic pathways can be presented.

Reaction Kinetics and Thermodynamic Analysis

A search for kinetic data, such as rate constants, activation energies, or reaction orders for any reaction involving this compound, yielded no results. Similarly, thermodynamic parameters, including enthalpy, entropy, or Gibbs free energy of formation or reaction for this compound, are not documented in the available literature. As a result, no kinetic or thermodynamic data tables can be compiled.

Derivatization Strategies and Synthetic Applications

Construction of Complex Polycyclic and Heterocyclic Frameworks

The ability of malonate derivatives to act as dinucleophilic or bis-electrophilic synthons makes them indispensable in the synthesis of a diverse range of heterocyclic and polycyclic systems, particularly those containing nitrogen.

Malonate derivatives serve as key precursors in the synthesis of substituted pyrroles, a core structure in many biologically active molecules. One established method involves the use of diethyl aminomalonate (DEAM). DEAM can be generated from diethyl malonate via nitrosation followed by catalytic hydrogenolysis. wikipedia.orgorgsyn.org The resulting aminomalonate is then used in condensation reactions.

For instance, the reaction of DEAM with various 3-substituted 2,4-diketones in boiling acetic acid provides a direct route to highly functionalized ethyl pyrrole-2-carboxylates. wikipedia.org This approach is valuable for creating precursors for more complex structures like porphyrins. wikipedia.org Furthermore, derivatives of diethyl malonate can be used to synthesize pyrroline-based structures through iodide-induced ring expansion of aziridine (B145994) precursors, demonstrating the versatility of these reagents in constructing five-membered nitrogen heterocycles. researchgate.net

Table 1: Examples of Pyrrole (B145914) Synthesis Precursors

Diethyl Malonate Derivative Co-reactant Resulting Heterocycle
Diethyl aminomalonate (DEAM) 2,4-Diketone Substituted Ethyl Pyrrole-2-carboxylate

The synthesis of quinolones, a critical scaffold in medicinal chemistry, is perhaps one of the most significant applications of malonate derivatives, primarily through the Gould-Jacobs reaction. nih.govmdpi.com This process typically begins with the reaction of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (DEEMM). mdpi.comresearchgate.net This initial step is a nucleophilic vinyl substitution that forms a diethyl 2-((arylamino)methylene)malonate intermediate. mdpi.comresearchgate.net

This intermediate is then subjected to thermally induced intramolecular cyclization, usually in a high-boiling solvent like diphenyl ether, to construct the pyridone ring of the quinolone system. nih.gov Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinolone product. nih.gov This robust methodology allows for the synthesis of a wide variety of substituted quinolones, which are precursors to numerous antibacterial and anticancer agents. researchgate.net

Table 2: Gould-Jacobs Reaction for Quinolone Synthesis

Aniline Precursor Malonate Derivative Key Intermediate Resulting Scaffold
Substituted Anilines Diethyl ethoxymethylenemalonate (DEEMM) Diethyl 2-((arylamino)methylene)malonate 4-Hydroxyquinolone

Beyond simple heterocycles, diethyl malonate is a cornerstone in building more complex fused or condensed ring systems. A classic example is the Tschitschibabin pyridine (B92270) synthesis and its variations, which can be extended to create bicyclic systems. The reaction of diethyl malonate with 2-aminopyridine (B139424) at elevated temperatures leads to the formation of pyrido[1,2-a]pyrimidine-2,4-dione, a prominent condensed heterocyclic framework. nih.govmdpi.com This type of cyclocondensation reaction is driven by the elimination of ethanol (B145695) and is a powerful tool for fusing a pyrimidine (B1678525) ring onto an existing pyridine core. nih.govresearchgate.net

Similarly, diethyl malonate can react with other 1,3-dinucleophiles. For example, its condensation with substituted phenols can lead to the formation of coumarins (benzopyranones), while reactions with dinucleophilic amines can yield various benzodiazepines and other related fused systems. nih.gov

Diethyl 2-(triazanylmethylene)malonate as a Building Block for Functionalized Molecules

The malonate framework is not only useful for building rings but also for introducing specific functionalities into acyclic molecules, which can then be used in further synthetic transformations.

The acetamidomalonate synthesis is a classical and highly effective method for preparing a wide range of racemic α-amino acids, starting from diethyl malonate. quora.comaskfilo.com The synthesis begins with the conversion of diethyl malonate to diethyl acetamidomalonate. wikipedia.org This is typically achieved by nitrosation, reduction of the resulting oxime to an amine, and subsequent acetylation. wikipedia.orgquora.com

The diethyl acetamidomalonate possesses an acidic C-H proton, which can be readily removed by a base like sodium ethoxide to form a stable enolate. wikipedia.org This nucleophilic enolate can then be alkylated with various electrophiles, such as alkyl halides. The final step involves acidic hydrolysis, which simultaneously cleaves both the ester and amide groups, followed by decarboxylation upon heating to yield the desired α-amino acid. wikipedia.org

Table 3: Acetamidomalonate Synthesis of Amino Acids

Alkylating Agent (R-X) Resulting Amino Acid (Racemic)
Benzyl chloride Phenylalanine
Methyl iodide Alanine
Isopropyl bromide Valine

Diethyl malonate is a key reactant in the Knoevenagel condensation, a fundamental reaction for synthesizing α,β-unsaturated carbonyl compounds. nih.gov In this reaction, the active methylene (B1212753) group of diethyl malonate condenses with an aldehyde or a ketone in the presence of a weak base (such as an amine or its salt).

The reaction proceeds via the formation of a carbanion from diethyl malonate, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to form a new carbon-carbon double bond conjugated to the carbonyl groups of the malonate. The product is a substituted alkylidene malonate, a classic example of an α,β-unsaturated dicarbonyl compound. nih.gov These products are versatile intermediates themselves, often used in subsequent Michael additions or as precursors for other functional groups after decarboxylation. nih.govresearchgate.netrsc.org

Development of Diverse Malonate Derivatives

The structural backbone of diethyl malonate offers a reactive methylene group that is a prime target for functionalization. This reactivity allows for the introduction of diverse chemical moieties, leading to a wide array of derivatives with unique properties and applications. The following sections detail the synthetic strategies for two such classes of derivatives.

Synthesis of Geminal Diazido Malonates

Geminal diazides, compounds bearing two azide (B81097) groups on the same carbon atom, are a class of high-energy molecules that have garnered interest for their unique chemical reactivity and as precursors to nitrogen-rich materials. d-nb.inforesearchgate.net The synthesis of diethyl 2,2-diazidomalonate is a key example of creating such a derivative from a malonate ester. d-nb.info

The preparation of diethyl 2,2-diazidomalonate is typically achieved through a two-step process starting from diethyl malonate. d-nb.info The first step involves the iodination of the central carbon atom of the malonate. This reaction is conducted in a slightly basic aqueous solution. Following the formation of the diiodo intermediate, an iodine-azide exchange is carried out to yield the final geminal diazide product, diethyl 2,2-diazidomalonate. d-nb.info This method provides a direct route to this energetic compound, which can then be used as a starting material for further synthesis, such as the creation of 2,2-diazidomalonic acid and its various nitrogen-rich salts. d-nb.info

Compound NameStarting MaterialKey ReagentsReference
Diethyl 2,2-diazidomalonateDiethyl malonateIodine, Sodium azide d-nb.info
2,2-Diazidomalonic acidDiethyl 2,2-diazidomalonateAcid/Base Chemistry d-nb.info

This table summarizes the synthesis of key geminal diazido malonate derivatives.

Exploration of Diethyl 2-((aryl(alkyl)amino)methylene)malonates

Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) are another important class of malonate derivatives. These compounds are often used as intermediates in the synthesis of more complex bioactive molecules. mdpi.comresearchgate.net A common and efficient method for their synthesis is based on the first step of the Gould-Jacobs reaction. mdpi.comresearchgate.net

The synthesis involves the reaction of diethyl ethoxymethylenemalonate (DEEMM) with a primary or secondary amine. mdpi.com In a typical procedure, DEEMM is mixed with the desired amine in a pressure tube and stirred. The reaction can be significantly accelerated using microwave irradiation, which often leads to high yields in a short amount of time (e.g., 30 minutes at 150 °C). mdpi.com This single-step, often solvent-free, method allows for the efficient preparation of a variety of DAMM derivatives by simply changing the amine reactant. mdpi.comresearchgate.net For instance, reacting DEEMM with amines such as 4-chloroaniline (B138754) or 2-nitroaniline (B44862) under microwave-assisted conditions has been shown to produce the corresponding DAMMs in yields ranging from 74% to 96%. mdpi.com

Derivative NameAmine ReactantYield (%)Synthesis MethodReference
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate4-chloroaniline96Microwave-assisted mdpi.com
Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate2-nitroaniline74Microwave-assisted mdpi.com
Diethyl 2-(anilinomethylene)malonateAniline91Microwave-assisted mdpi.com
Diethyl 2-(((4-fluorophenyl)amino)methylene)malonate4-fluoroaniline88Microwave-assisted mdpi.com
Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonatep-anisidine85Microwave-assisted mdpi.com

This interactive table details the synthesis of various Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) with their respective yields.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For Diethyl 2-(triazanylmethylene)malonate, NMR would not only confirm the basic structure but also provide insights into potential tautomeric forms and conformational preferences. The molecule could exist in several tautomeric forms involving the triazanyl moiety (e.g., -CH=N-NH-NH₂ vs. -CH-N=N-NH₂). High-resolution ¹H and ¹³C NMR would be critical in identifying the dominant species in a given solvent.

Expected ¹H and ¹³C NMR Resonances:

Ethyl Groups: Two distinct sets of signals for the ethoxy groups, each comprising a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

Methylene (B1212753) (=CH-) Proton: A singlet for the vinylic proton, with its chemical shift influenced by the electron-withdrawing nature of the adjacent malonate and triazanyl groups.

Triazanyl (N-H) Protons: Broad signals in the ¹H NMR spectrum, the chemical shifts of which would be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Carbonyl (C=O) Carbons: Resonances in the downfield region of the ¹³C NMR spectrum, typically around 160-170 ppm.

Olefinic Carbons: Signals for the C=C double bond carbons, with the carbon attached to the nitrogen appearing further downfield.

For illustrative purposes, ¹H NMR data for a related compound, Diethyl-2-benzylidenemalonate, shows the vinylic proton as a singlet at 7.72 ppm and the ethoxy groups as multiplets between 1.23 and 4.37 ppm. rsc.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and confirming the covalent bonding framework.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between protons on adjacent carbons. For this compound, it would primarily show a correlation between the -OCH₂- quartet and the -CH₃ triplet of the ethyl groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to assign each proton signal to its corresponding carbon signal, such as linking the vinylic =CH- proton to its carbon and assigning the -OCH₂- and -CH₃ signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be expected from the =CH- proton to the carbonyl carbons of the malonate ester groups and to the carbon of the triazanyl group. Similarly, correlations from the N-H protons to adjacent carbons would help elucidate the structure of the triazanylmethylene moiety.

Technique Purpose for this compound Expected Key Correlations
COSY Identify proton-proton spin coupling systems-OCH₂- ↔ -CH₃
HSQC Correlate protons to their directly attached carbons=CH- (¹H) ↔ =C H- (¹³C)-OCH₂- (¹H) ↔ -OC H₂- (¹³C)-CH₃ (¹H) ↔ -C H₃ (¹³C)
HMBC Establish connectivity across multiple bonds=CH- (¹H) ↔ C =O=CH- (¹H) ↔ C =N (if applicable)-OCH₂- (¹H) ↔ C =O

The structure of this compound contains several bonds with the potential for restricted rotation, which can be studied using dynamic NMR (DNMR). This involves recording NMR spectra at various temperatures. gla.ac.ukcopernicus.org The primary rotational barriers of interest would be around the C-C single bonds of the ester groups and, more significantly, the C=C-N and C-N bonds within the triazanylmethylene fragment.

At low temperatures, if rotation around a bond is slow on the NMR timescale, separate signals for atoms in different conformational environments may be observed. nih.gov As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing these line-shape changes, the energy barrier (ΔG‡) for the rotational process can be calculated. Such studies would reveal the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying non-covalent interactions, such as hydrogen bonding. auremn.org.br The spectra for this compound would be dominated by characteristic vibrations of its ester and triazanylmethylene moieties.

C=O Stretching: A strong, sharp absorption band in the IR spectrum, typically in the range of 1720-1750 cm⁻¹, is characteristic of the ester carbonyl groups. The presence of conjugation with the C=C double bond would likely shift this band to a slightly lower frequency.

C=C Stretching: A band of medium intensity would be expected around 1620-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.

C-O Stretching: Strong bands associated with the C-O single bonds of the ester groups would appear in the 1000-1300 cm⁻¹ region.

N-H Stretching: The N-H bonds of the triazanyl group are expected to produce one or more bands in the 3200-3500 cm⁻¹ region. The exact position and shape (sharp vs. broad) of these bands would be highly indicative of the extent of intermolecular and intramolecular hydrogen bonding. youtube.com Broadened N-H bands suggest strong hydrogen bonding interactions, which can significantly influence the compound's physical properties and crystal packing. rsc.orgresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-H (Triazanyl)Stretch3200 - 3500Medium, potentially broad
C-H (Ethyl)Stretch2850 - 3000Medium-Strong
C=O (Ester)Stretch1720 - 1750Strong
C=C (Olefinic)Stretch1620 - 1680Medium
C-O (Ester)Stretch1000 - 1300Strong

For comparison, the IR spectrum of the parent compound, Diethyl malonate, shows strong carbonyl absorption around 1735 cm⁻¹ and C-O stretching bands between 1030 and 1260 cm⁻¹. nist.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For this compound, a crystal structure would:

Unambiguously confirm the atomic connectivity and identify the specific tautomer present in the solid state.

Provide detailed geometric parameters, such as the planarity of the malonate and triazanylmethylene fragments.

Elucidate the intermolecular interactions that dictate the crystal packing. The N-H groups of the triazanyl moiety are strong hydrogen bond donors, and the carbonyl oxygens are effective acceptors. The crystal structure would likely reveal a network of intermolecular N-H···O=C hydrogen bonds, which could organize the molecules into chains, sheets, or more complex three-dimensional architectures. mdpi.comresearchgate.net

An example of crystallographic data for a substituted diethyl malonate derivative is presented below to illustrate the type of information obtained from such a study. researchgate.net

Parameter Illustrative Data for a Malonate Derivative
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.8218
b (Å) 13.5571
c (Å) 19.7233
β (°) 102.353
Volume (ų) 2564.1
Z 4

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns under ionization.

Molecular Ion (M⁺): The mass spectrum should display a molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of its elemental formula.

Fragmentation Pathways: The molecule is expected to fragment in a predictable manner upon electron ionization. Esters commonly undergo fragmentation via loss of the alkoxy group (-OC₂H₅, M-45) or the entire ethoxycarbonyl group (-COOC₂H₅, M-73). libretexts.org For substituted diethyl malonates, a characteristic fragmentation is the loss of the entire diethyl malonate moiety or related fragments. mdpi.com The triazanylmethylene side chain would also produce unique fragments. Cleavage of the weak N-N bonds could lead to the loss of N₂, NH, or NH₂ radicals, providing clear evidence for the triazanyl structure.

Ion Proposed Loss Description
[M - 29]⁺Loss of ·C₂H₅Loss of an ethyl radical from an ester group.
[M - 45]⁺Loss of ·OC₂H₅Cleavage of the C-O bond of an ester, loss of an ethoxy radical.
[M - 73]⁺Loss of ·COOC₂H₅Loss of an ethoxycarbonyl radical.
[M - N₂Hₓ]⁺Loss of N₂HₓFragmentation within the triazanyl side chain (e.g., loss of diazene, hydrazine).

Analysis of 2-substituted diethyl malonate derivatives has shown that a primary fragmentation pathway is often the loss of the malonate group (M-159 for a malonate parent ion), with the substituent heavily influencing subsequent fragmentation. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic properties of a molecule. For Diethyl 2-(triazanylmethylene)malonate, such a study would be necessary to determine its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are critical for predicting chemical reactivity. For instance, a study on a different, more complex hydrazono)malonate derivative reported HOMO and LUMO energies as part of its characterization, illustrating the type of data that is currently missing for this compound. nih.gov Without specific calculations, it is impossible to provide the HOMO-LUMO gap or map the orbital densities for the target compound.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors such as electrophilicity and nucleophilicity indices are derived from the electronic structure. These values would quantify the molecule's propensity to act as an electrophile or nucleophile in chemical reactions. The calculation of these indices is dependent on prior DFT analysis, which is currently unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. taylorfrancis.comrsc.org An MD study of this compound would be essential to understand its conformational flexibility, identify stable conformers, and analyze how its structure and behavior change in the presence of different solvents. Research has been conducted on the intramolecular reactions and conformational changes of malonate anions using advanced techniques like Car-Parrinello molecular dynamics, but this does not extend to the specific neutral ester . nih.govresearchgate.net

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can elucidate reaction mechanisms and predict reaction rates. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. However, no such mechanistic studies appear to have been published.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structural Modification Guidance

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and a particular property, such as synthetic yield or selectivity. While QSAR studies have been conducted on some malonate derivatives, they have been aimed at predicting biological activity rather than optimizing synthetic outcomes. nih.gov Developing a QSAR model for the synthesis of this compound would require a dataset of related compounds with known synthetic yields, which is not available in the current literature.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Methodologies

Current synthetic routes to Diethyl 2-(triazanylmethylene)malonate and its analogs are not extensively documented in publicly available literature, indicating a significant opportunity for methodological innovation. Future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies. Key areas for exploration include:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to promote the formation of the triazene (B1217601) moiety and its coupling with the malonate backbone could lead to milder reaction conditions and improved yields.

Flow Chemistry: The application of continuous-flow technologies could offer advantages in terms of safety, reproducibility, and scalability for the synthesis of this potentially energetic compound.

One-Pot Reactions: Designing multi-component reactions where the triazene and malonate fragments are assembled in a single synthetic operation would enhance atom economy and reduce purification steps.

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The functional versatility of the malonate and triazene groups provides a rich platform for the design and synthesis of novel derivatives with tailored properties. Future work should be directed towards:

Modification of the Ester Groups: Replacing the diethyl esters with other alkyl or aryl groups can modulate the compound's solubility, steric hindrance, and electronic properties.

Substitution on the Triazene Unit: Introducing various substituents on the triazene nitrogen atoms could significantly impact the stability and reactivity of the molecule, allowing for fine-tuning of its chemical behavior.

Incorporation of Functional Moieties: Appending other functional groups could lead to derivatives with specific applications, such as fluorescent tags for biological imaging or coordinating ligands for metal catalysis.

Potential Derivative Target Property Synthetic Strategy
Bulkier Ester DerivativesIncreased Steric HindranceTransesterification
Aryl-Substituted TriazenesModified Electronic PropertiesDiazotization of anilines
Fluorescently Tagged DerivativesBiological ImagingCoupling with fluorophores

Catalytic Applications of this compound in Organic Transformations

The unique electronic and structural features of this compound suggest its potential as a ligand or precursor in catalysis. Research in this area could uncover novel catalytic activities:

Ligand Design: The triazene moiety can act as a bidentate or tridentate ligand for transition metals, potentially leading to catalysts for cross-coupling reactions, hydrogenations, or oxidations.

Source of Reactive Intermediates: Under specific conditions, the compound could serve as a precursor for highly reactive species like carbenes or nitrenes, which are valuable intermediates in organic synthesis.

Development of High-Throughput Synthesis and Screening Techniques

To accelerate the discovery of new derivatives and applications, the development of high-throughput methods is crucial. This would involve:

Parallel Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives with diverse structural modifications.

Rapid Screening Assays: Developing efficient screening methods to quickly evaluate the properties and activities of the synthesized compounds for applications in areas such as materials science or medicinal chemistry.

Investigation of Solid-State and Supramolecular Chemistry

The arrangement of molecules in the solid state can profoundly influence their physical and chemical properties. A detailed investigation of the solid-state and supramolecular chemistry of this compound and its derivatives is warranted. This includes:

Crystal Engineering: Studying the intermolecular interactions, such as hydrogen bonding and π-stacking, to control the packing of molecules in crystals and design materials with desired properties (e.g., non-linear optics, polymorphism).

Co-crystal Formation: Exploring the formation of co-crystals with other molecules to modify properties like solubility and stability.

Challenges in Scale-Up and Industrial Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial process presents several challenges that need to be addressed for the potential commercialization of this compound. These challenges include:

Safety Concerns: The triazene functional group can be thermally unstable and potentially explosive. A thorough understanding of the compound's thermal properties and the development of safe handling protocols are paramount for large-scale synthesis.

Cost-Effectiveness: The availability and cost of starting materials, as well as the efficiency of the synthetic route, will be critical factors in determining the economic viability of industrial production.

Purification and Purity: Developing robust and scalable purification methods to obtain the compound with high purity is essential for many applications.

Regulatory Compliance: Adherence to environmental and safety regulations will be a key consideration in the design of an industrial synthesis process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.